molecular formula C18H16N4O2 B6429897 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea CAS No. 2097863-05-1

3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea

Cat. No.: B6429897
CAS No.: 2097863-05-1
M. Wt: 320.3 g/mol
InChI Key: LHQOOFNSHVQWAH-UHFFFAOYSA-N
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Description

3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea is a complex organic compound that features a bipyridine moiety and a methoxyphenyl group linked through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require strong bases or acids, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea is unique due to the presence of both bipyridine and methoxyphenyl moieties, which confer distinct electronic and steric properties. This makes it a versatile ligand for the formation of metal complexes with tailored properties for specific applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-17-5-3-2-4-16(17)22-18(23)21-14-6-7-15(20-12-14)13-8-10-19-11-9-13/h2-12H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQOOFNSHVQWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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